
Methanehydrazonoylurea; phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanehydrazonoylurea and phosphoric acid are two distinct chemical compounds with unique properties and applications Methanehydrazonoylurea is a derivative of hydrazine and urea, known for its potential applications in organic synthesis and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
Methanehydrazonoylurea: can be synthesized through the reaction of hydrazine with urea under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Phosphoric acid: is commonly produced through two main methods: the wet process and the thermal process. The wet process involves treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and gypsum. The thermal process involves the combustion of elemental phosphorus in the presence of air, followed by hydration to produce phosphoric acid.
Industrial Production Methods
In industrial settings, the production of phosphoric acid is primarily carried out using the wet process due to its cost-effectiveness and efficiency. The process involves the following steps:
- Crushing and grinding of phosphate rock.
- Reacting the phosphate rock with sulfuric acid in a reactor.
- Separating the phosphoric acid from the gypsum by filtration.
- Concentrating the phosphoric acid through evaporation.
化学反应分析
Types of Reactions
Methanehydrazonoylurea: undergoes various chemical reactions, including:
Oxidation: Methanehydrazonoylurea can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Methanehydrazonoylurea can undergo substitution reactions with various electrophiles.
Phosphoric acid: participates in several types of reactions, such as:
Dehydration: Phosphoric acid can be dehydrated to form polyphosphoric acids.
Neutralization: It reacts with bases to form phosphate salts.
Esterification: Phosphoric acid can react with alcohols to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted methanehydrazonoylurea compounds.
科学研究应用
Methanehydrazonoylurea: has applications in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It is used as an intermediate in the synthesis of various bioactive compounds.
Phosphoric acid: is extensively used in scientific research and industrial applications, including:
Chemistry: As a reagent in chemical synthesis and analysis.
Biology: In the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: As an ingredient in dental cements and anti-nausea medications.
Industry: In the production of fertilizers, detergents, and food additives.
作用机制
Methanehydrazonoylurea: exerts its effects through various mechanisms, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Phosphoric acid: acts primarily as an acid, donating protons in chemical reactions. It can also form complexes with metal ions, influencing various biochemical and industrial processes.
相似化合物的比较
Methanehydrazonoylurea: can be compared with other hydrazine derivatives, such as phenylhydrazine and dimethylhydrazine. Its unique structure and reactivity make it suitable for specific applications in organic synthesis and pharmaceuticals.
Phosphoric acid: can be compared with other phosphorus-containing acids, such as pyrophosphoric acid and metaphosphoric acid. Its widespread availability, cost-effectiveness, and versatility make it a preferred choice in many applications.
List of Similar Compounds
Hydrazine derivatives: Phenylhydrazine, Dimethylhydrazine.
Phosphorus-containing acids: Pyrophosphoric acid, Metaphosphoric acid.
属性
分子式 |
C2H9N4O5P |
|---|---|
分子量 |
200.09 g/mol |
IUPAC 名称 |
methanehydrazonoylurea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
InChI 键 |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
规范 SMILES |
C(=NN)NC(=O)N.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
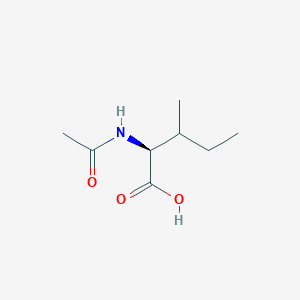
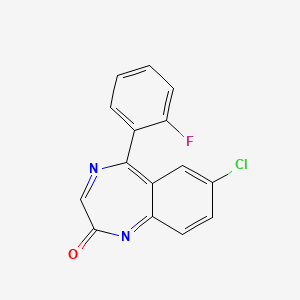
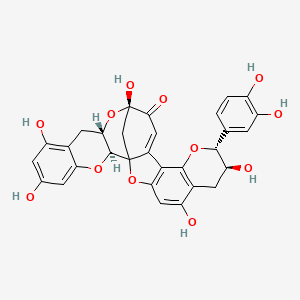
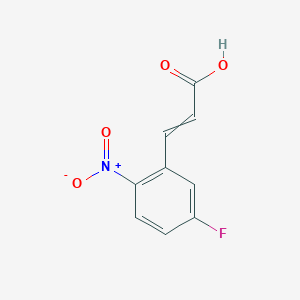

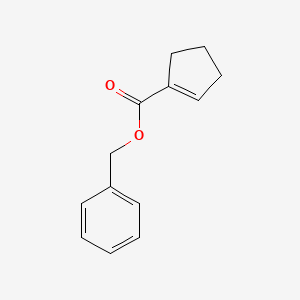
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
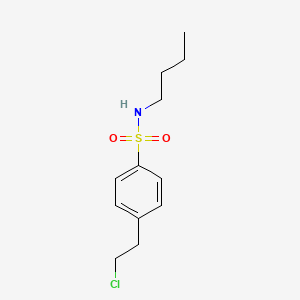

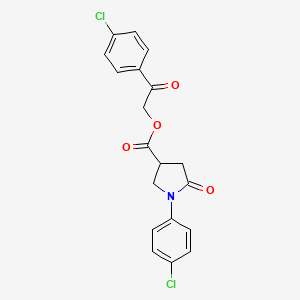
![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
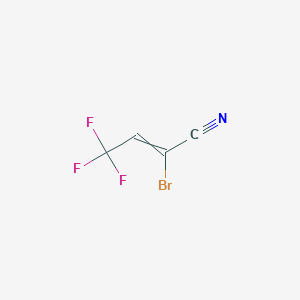
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
